CycloABA

Description

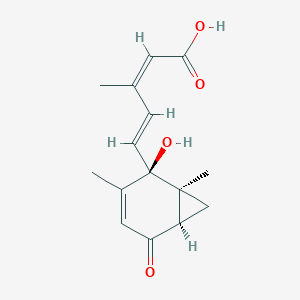

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H18O4 |

|---|---|

Molecular Weight |

262.3 g/mol |

IUPAC Name |

(2Z,4E)-5-[(1S,2R,6R)-2-hydroxy-1,3-dimethyl-5-oxo-2-bicyclo[4.1.0]hept-3-enyl]-3-methylpenta-2,4-dienoic acid |

InChI |

InChI=1S/C15H18O4/c1-9(6-13(17)18)4-5-15(19)10(2)7-12(16)11-8-14(11,15)3/h4-7,11,19H,8H2,1-3H3,(H,17,18)/b5-4+,9-6-/t11-,14-,15+/m0/s1 |

InChI Key |

HFWFLWSKSVJXJC-AZZUMJRSSA-N |

Isomeric SMILES |

CC1=CC(=O)[C@@H]2C[C@@]2([C@]1(/C=C/C(=C\C(=O)O)/C)O)C |

Canonical SMILES |

CC1=CC(=O)C2CC2(C1(C=CC(=CC(=O)O)C)O)C |

Synonyms |

5'alpha,8'-cycloabscisic acid CycloABA |

Origin of Product |

United States |

Chemical Synthesis and Structural Modifications of Cycloaba

Methodologies for the Stereoselective Synthesis of CycloABA

The synthesis of this compound presents a stereochemical challenge due to the creation of a constrained bicyclic system. While specific, detailed stereoselective synthetic routes for this compound are proprietary or described in less accessible literature, the general approach involves the modification of ABA precursors. Researchers have reported synthesizing this compound through methods that differ from earlier, undisclosed procedures. nih.gov

The key transformation in forming this compound from an ABA-like precursor is the creation of the 5',8'-cyclopropane ring. This is typically achieved through an intramolecular cyclization reaction. General methodologies for such transformations in complex molecules often rely on established cyclopropanation reactions. For instance, the Simmons-Smith reaction or modifications thereof, which utilize a carbenoid species (often generated from diiodomethane (B129776) and a zinc-copper couple), are classic methods for converting alkenes into cyclopropanes with defined stereochemistry. Another approach could involve transition-metal-catalyzed decomposition of diazo compounds to generate a carbene that subsequently undergoes an intramolecular C-H insertion or addition across a double bond.

Given the structure of ABA, a plausible synthetic strategy would involve preparing a suitable ABA precursor with a reactive group at the C-8' position that can be converted into a carbene or a related reactive intermediate. This intermediate would then react with the C-5' position to form the desired cyclopropane (B1198618) ring stereoselectively. The control of stereochemistry is paramount and is often substrate-controlled, where the existing stereocenters in the cyclohexene (B86901) ring direct the approach of the reagent or the orientation of the intramolecular reaction.

Design and Preparation of Conformationally Constrained this compound Analogs

The design of conformationally restricted analogs is a powerful strategy in medicinal and agricultural chemistry to understand the bioactive conformation of a molecule and to enhance its affinity for its target receptors. researchgate.netnii.ac.jp By locking a flexible molecule into a specific shape, researchers can probe the structural requirements for biological activity and potentially reduce the entropic penalty upon binding, leading to higher potency. researchgate.net

This compound itself is a prime example of a conformationally constrained analog of abscisic acid. The introduction of the 5'α,8'-cyclopropane ring severely restricts the rotation around the C-5'-C-6' bond and locks the cyclohexene ring in a specific conformation. This structural rigidity is believed to be a key factor in its high potency and resistance to metabolic enzymes. nih.govresearchgate.net The design principle is based on preventing the molecule from adopting conformations that are susceptible to enzymatic degradation, particularly hydroxylation at the C-8' methyl group, a primary route of ABA inactivation. nih.govnih.gov

The preparation of other constrained analogs based on the this compound scaffold could involve further modifications. For example, introducing additional ring systems or bulky substituents can further limit conformational freedom. The synthesis of such analogs would follow established organic chemistry principles, starting from this compound or its precursors and employing reactions to build the desired structural features. The goal is to create a library of analogs with varied, but defined, three-dimensional shapes to systematically study structure-activity relationships. researchgate.netpnas.org

Table 1: Design Principles for Conformationally Constrained Analogs

| Design Strategy | Rationale | Example Application for this compound |

|---|---|---|

| Ring Formation | Introduce new rings to lock rotatable bonds and fix the spatial arrangement of functional groups. | The inherent 5'α,8'-cyclopropane ring in this compound is the primary example. |

| Introduction of Double/Triple Bonds | Replace single bonds with double or triple bonds to create rigid, linear geometries. | Modifying the side chain of this compound with alkynes or alkenes. nii.ac.jp |

| Steric Hindrance | Incorporate bulky groups to restrict rotation through steric clash. | Adding large substituents to the side chain or the cyclohexene ring. |

| Aromatic Ring Fusion | Fuse an aromatic ring to the existing core to create a planar, rigid structure. | Creating analogs like 2′,3′-benzo-iso-ABA from ABA precursors. researchgate.net |

Strategies for Isotopic Labeling of this compound for Mechanistic Studies

Isotopic labeling is an indispensable tool for elucidating metabolic pathways, determining enzyme mechanisms, and quantifying analytes in complex biological matrices. nih.govwiley-vch.de In the context of this compound, labeling with stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or oxygen-18 (¹⁸O) can provide profound insights into its persistence and mode of action.

The primary reason for this compound's enhanced longevity is its resistance to the primary ABA catabolic pathway, which involves oxidation at the C-8' position by cytochrome P450 monooxygenases (CYP707A). nih.govnih.gov An isotopically labeled this compound could be used to definitively trace its metabolic fate in plants. For instance, feeding plants with ¹³C- or ²H-labeled this compound and analyzing the plant extracts with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy would allow for the unambiguous identification of any metabolites formed. nih.gov

Strategies for Synthesis:

Labeled Precursors: The most straightforward approach to synthesizing labeled this compound is to start with commercially available isotopically labeled building blocks. For a total synthesis, this could involve using labeled versions of simple starting materials that are incorporated into the this compound skeleton.

Deuterium Labeling: Deuterium-labeled ABA analogs, such as Abscisic acid-d₆, are available and serve as internal standards for quantification. medchemexpress.com A similar approach could be applied to this compound. Specific deuteration can be achieved using deuterium gas (D₂) for catalytic hydrogenations or by using deuterated reducing agents (e.g., sodium borodeuteride) at appropriate steps in the synthesis.

Chemical Isotope Labeling (CIL): This is a post-synthesis derivatization technique. For this compound, which possesses a carboxylic acid group, a reagent pair like N,N-dimethylaminoethylamine (DMED) and its deuterated counterpart (d₄-DMED) could be used. nih.gov This method attaches an isotopic tag to the molecule, which aids in its detection and quantification by mass spectrometry, and is particularly useful for screening for unknown catabolites. nih.gov

These labeling strategies are crucial for confirming that this compound's enhanced activity is due to its metabolic stability and for uncovering any alternative metabolic pathways, such as the observed conjugation to glucose. nih.gov

Table 2: Common Isotopes for Labeling Studies

| Isotope | Common Use | Analytical Technique | Application for this compound |

|---|---|---|---|

| Deuterium (²H or D) | Tracer for metabolic studies, internal standard for MS quantification. | Mass Spectrometry (MS), NMR | Quantify this compound levels in plant tissue and trace metabolic pathways. medchemexpress.com |

| Carbon-13 (¹³C) | Elucidate skeletal rearrangements and metabolic pathways. | NMR, Mass Spectrometry (MS) | Determine the fate of the carbon skeleton of this compound during metabolism. |

| Oxygen-18 (¹⁸O) | Investigate hydroxylation and other oxygen-transfer reactions. | Mass Spectrometry (MS) | Confirm the lack of C-8' hydroxylation and investigate other potential oxidation reactions. cuvillier.de |

| Nitrogen-15 (¹⁵N) | Used for labeling nitrogen-containing compounds (not directly applicable to this compound's core structure). | NMR, Mass Spectrometry (MS) | N/A |

Molecular Perception and Receptor Interactions of Cycloaba

Binding Affinity and Kinetics with PYR/PYL/RCAR Receptor Family Proteins

The interaction between ABA and PYR/PYL/RCAR receptors is characterized by specific binding affinities and kinetics. Upon binding ABA, these receptors undergo conformational changes that facilitate their interaction with PP2Cs, thereby inhibiting phosphatase activity and activating downstream signaling components like SNF1-related protein kinases 2 (SnRK2s).

Studies on ABA and its analogs have shown varying binding affinities across the diverse family of PYR/PYL/RCAR receptors. The PYR/PYL/RCAR family in Arabidopsis thaliana, for instance, comprises 14 members, which can be broadly classified into dimeric and monomeric receptors based on their apo forms. Dimeric receptors typically exhibit a lower intrinsic affinity for ABA compared to monomeric receptors. The binding of ABA to dimeric receptors necessitates their dissociation into monomers before they can effectively interact with and inhibit PP2Cs. The presence of PP2C coreceptors can also influence the binding affinity of PYR/PYL receptors for their ligands.

While CycloABA is recognized to interact with the binding microenvironment of PYR/PYL/RCAR receptors, detailed quantitative data regarding its specific binding affinity (e.g., IC50 or Kd values) and kinetic parameters (association and dissociation rates) with various individual PYR/PYL/RCAR receptor isoforms are not extensively detailed in the provided search results. Research indicates that this compound exhibits potent and long-lasting activity, which has been suggested to be partly due to its resistance to metabolic deactivation by enzymes like ABA 8'-hydroxylase, rather than solely implying a higher binding affinity to the receptors. This compound is metabolized, notably to a glucose conjugate.

Table 1 provides a general overview of the different classes of PYR/PYL/RCAR receptors and their relative intrinsic affinities for ABA, based on studies primarily conducted with ABA.

| Receptor Class | Oligomeric State (Apo Form) | Intrinsic ABA Affinity |

| Subfamily I & II | Monomeric | Higher |

| Subfamily III | Dimeric | Lower |

Note: This table reflects general characteristics observed with ABA binding to different receptor classes. Specific affinity data for this compound is not available in the provided sources.

Conformational Changes Induced by this compound Binding to Receptor Complexes

The binding of agonists like ABA to PYR/PYL/RCAR receptors is known to induce significant conformational changes essential for their function in the ABA signaling pathway. A key aspect of this conformational rearrangement is the closure of specific loops surrounding the ligand-binding pocket, often referred to as the "gate" and "latch" loops. In the absence of a bound ligand, these loops are typically in an open conformation. Upon ABA binding, the gate loop closes over the pocket, effectively encasing the hormone. This closure is further stabilized by the latch loop.

These ligand-induced conformational changes create a new interaction surface on the receptor that is recognized by PP2Cs. The binding of the ABA-bound receptor to a PP2C then leads to the inhibition of the phosphatase activity of the PP2C. This mechanism, sometimes described as "gate-latch-lock," involves the PP2C interacting with the closed gate loop of the receptor, further stabilizing the complex and locking the ligand within the binding pocket.

While specific studies detailing the conformational changes induced solely by this compound binding to PYR/PYL/RCAR receptors are not present in the provided results, given that this compound is an active analog that interacts with these receptors and influences plant responses, it is highly probable that its mechanism of action involves inducing similar conformational changes in the receptor structure. These changes would likely facilitate the formation of a stable complex with PP2Cs, analogous to the mechanism observed with ABA and other agonists like pyrabactin. Pyrabactin, despite its structural differences from ABA, has been shown to induce the closure of the gate loop in certain PYL receptors, leading to PP2C inhibition.

Enzymatic Metabolism and Pharmacokinetics of Cycloaba in Plants

Resistance of CycloABA to Abscisic Acid 8'-Hydroxylase (CYP707A) Activity

Abscisic acid 8'-hydroxylases (CYP707A enzymes) are key regulators of endogenous ABA levels in plants, catalyzing the initial and rate-limiting step in ABA catabolism: the 8'-hydroxylation of ABA to 8'-hydroxy ABA, which then rapidly isomerizes to phaseic acid (PA) nih.govembopress.orgnih.govnih.govjmb.or.kr. This oxidative pathway is considered predominant in ABA catabolism embopress.org.

Research indicates that this compound exhibits resistance to the activity of ABA 8'-hydroxylases. Studies in radish seedlings have shown that while ABA is readily metabolized to 8'-hydroxylated metabolites and their cyclized isomers, these major ABA catabolites were not found as metabolites of this compound. nih.govresearchgate.net. This metabolic tolerance of this compound compared to ABA suggests that its prolonged activity is a consequence of its reduced susceptibility to degradation by CYP707A enzymes. nih.govnih.govresearchgate.net. Some ABA analogs, including this compound, are considered long-lasting and potent due to their resistance to ABA 8'-hydroxylases, which can lead to increased endogenous ABA levels by inhibiting these enzymes. nih.gov.

Glucosylation Pathways and UDP-Glucosyltransferase (UGT) Interactions with this compound

In addition to oxidation, conjugation is another significant pathway for ABA inactivation in plants, primarily through the formation of glucose conjugates catalyzed by UDP-glucosyltransferases (UGTs). nih.govmdpi.com. UGTs are a large superfamily of enzymes in plants that catalyze the transfer of a sugar moiety, typically glucose from UDP-glucose, to various acceptor molecules, including plant hormones and secondary metabolites. nih.govmdpi.comresearchgate.netnih.govnih.gov. This process, known as glucosylation, can inactivate the conjugated compound and influence its solubility, localization, and bioactivity. nih.gov.

Studies on this compound metabolism in radish seedlings revealed that while the 8'-hydroxylated metabolites were not detected, this compound was partially metabolized to its glucose conjugate nih.govresearchgate.net. This suggests that ABA glucosyltransferase, a type of UGT, is involved in the metabolism of this compound. nih.govresearchgate.net.

Research on the substrate selectivity of specific UGTs, such as Arabidopsis thaliana UGT71B6, has shown varying degrees of glucosylation for different ABA structural analogs. researchgate.net. While UGT71B6 preferentially glucosylated (+)-ABA, bioactive analogs resistant to 8'-hydroxylation, like this compound, were found to be poor substrates for conjugation by UGT71B6. researchgate.net. This observation further supports the idea that this compound's persistence is due to its resistance to both major ABA inactivation pathways: 8'-hydroxylation and certain glucosylation pathways. researchgate.net.

UGTs can exhibit selectivity towards the enantiomers of ABA and its analogs. For instance, UGT71B6 shows the highest selectivity towards (+)-ABA among several Arabidopsis UGTs, and (-)-ABA is a poor substrate for this enzyme. nih.govresearchgate.net. The extent to which specific UGTs interact with this compound and form glucose conjugates can vary depending on the plant species and the specific UGT isoforms present.

Analysis of this compound Metabolite Profiles and Persistence in Plant Tissues

The metabolic profile of a compound in plant tissues refers to the collection of metabolites formed through enzymatic transformations. Analyzing these profiles provides insights into the pathways involved in the compound's degradation and detoxification. The persistence of a compound in plant tissues is often described by its half-life, which is the time it takes for half of the initial amount to be reduced. orst.edu.

In radish seedlings fed with this compound, the major metabolite identified was the glucose conjugate. In contrast, the major metabolites of ABA in these seedlings were the 8'-hydroxylated metabolite and its cyclized isomer, which were not detected for this compound. nih.govresearchgate.net. This distinct metabolite profile highlights the differential metabolic pathways utilized for ABA and this compound in this plant species.

The observed resistance of this compound to 8'-hydroxylation by CYP707A enzymes and its limited conjugation by certain UGTs contribute to its increased metabolic tolerance and long-lasting activity compared to ABA. nih.govnih.govresearchgate.net. This suggests that this compound persists in plant tissues for a longer duration than the native hormone.

While specific half-life data for this compound in various plant species was not extensively detailed in the search results, the described metabolic resistance strongly implies a longer persistence compared to ABA, which is known to be rapidly catabolized. nih.gov. The half-life of pesticides and other compounds in plants can vary widely depending on the substance, plant species, and environmental conditions, ranging from hours to days or even longer. orst.eduorst.edunih.gov. The inherent metabolic stability of this compound contributes to its extended presence and activity within plant tissues.

Compartmentalization and Transport Mechanisms of this compound in Plant Cells

Once absorbed by plants, the distribution and cellular location (compartmentalization) of a compound significantly influence its biological activity and metabolic fate. Plants possess complex transport systems to move water, nutrients, and organic substances throughout their structure. youtube.combbc.co.uklumenlearning.comtutoroot.comusp.br.

Transport in plants occurs at multiple levels: uptake by individual cells (like root hairs), short-distance transport from cell to cell, and long-distance transport through the vascular tissues (xylem and phloem). usp.br. Water and minerals are primarily transported upwards from the roots to the shoots via the xylem, while sugars and other organic compounds are translocated bidirectionally throughout the plant via the phloem. youtube.combbc.co.uklumenlearning.comtutoroot.comlibretexts.orgbbc.co.uk.

Compounds can move into root cells through the apoplast (cell walls and intercellular spaces) or the symplast (through the cytoplasm connected by plasmodesmata). eolss.netsavemyexams.com. The Casparian strip in the endodermis forces substances moving through the apoplast into the symplast, allowing for selective uptake into the vascular cylinder. eolss.netsavemyexams.com.

While specific studies detailing the compartmentalization and transport of this compound were not prominently featured in the search results, general principles of plant transport and xenobiotic metabolism can be applied. Once taken up by plant cells, compounds can be transported across cell membranes by various mechanisms, including passive diffusion and active transport mediated by specific transporters. usp.br.

Conjugation with sugars, as observed for this compound, can affect its transport and compartmentalization. Glucose conjugates of plant hormones and xenobiotics are often sequestered in the vacuole, a large organelle in plant cells, which can serve as a storage site or a compartment for detoxification. chemistry-chemists.comnih.govnih.gov. This compartmentalization can reduce the concentration of the active compound in the cytoplasm and other cellular compartments, thereby influencing its metabolic rate and biological activity.

The long-distance transport of this compound or its conjugates within the xylem and phloem would depend on their chemical properties and whether they can be loaded into these vascular tissues. Substances transported in the xylem are typically moved passively with the transpiration stream, while phloem transport (translocation) is an active process that moves sugars and other organic molecules from source to sink tissues. lumenlearning.comtutoroot.combbc.co.uk. The glucose conjugate of this compound, being more polar than the parent compound, might have different transport characteristics compared to this compound itself.

Further research is needed to fully elucidate the specific transporters involved in this compound uptake and movement within plant cells and tissues, as well as the precise cellular compartments where this compound and its metabolites accumulate.

Structure Activity Relationship Sar Studies of Cycloaba Analogs

Elucidation of Key Functional Groups Dictating CycloABA Agonism

The biological activity of this compound is dictated by the presence and orientation of several key functional groups that interact with the amino acid residues within the binding pocket of the PYR/PYL/RCAR family of ABA receptors. nih.govresearchgate.net SAR studies on ABA analogs have established a foundational understanding, which can be extrapolated and refined for this compound.

The carboxylic acid group at the C-1 position is paramount for biological activity. mdpi.com This group typically forms a crucial salt bridge with a conserved lysine (B10760008) residue in the receptor's binding pocket, anchoring the molecule in a position conducive to initiating the signaling cascade. researchgate.net Analogs where this acidic group is replaced by an ester, aldehyde, or alcohol generally exhibit significantly reduced activity, underscoring the necessity of the carboxylate for strong receptor interaction. mdpi.com

The 4'-keto group on the cyclohexenone ring is another critical feature for high potency. While not directly forming hydrogen bonds in all receptor-ligand complexes, it influences the electronic distribution and conformation of the ring, which is vital for a proper fit. Replacement of this keto group often leads to a decrease in activity. For instance, reducing the 4'-carbonyl to a hydroxyl group has been shown to be detrimental to the activity of ABA analogs.

The gem-dimethyl groups on the cyclohexenone ring are also important. They contribute to the steric bulk and lipophilicity of the molecule, ensuring a snug fit within the hydrophobic binding pocket of the receptor. Modifications to these methyl groups can alter the binding affinity and, consequently, the biological response.

Finally, the side chain geometry is a well-established determinant of activity. The cis-configuration of the double bond at C-2, C-3 is an absolute requirement for ABA-like activity. mdpi.com Analogs with a trans-configuration at this position are inactive. This highlights the precise spatial arrangement needed for the molecule to adopt its active conformation within the receptor.

Impact of Cyclization and Stereochemistry on Biological Potency

The defining structural feature of this compound is the presence of a cyclopropane (B1198618) ring, which bridges the C-5' and C-8' positions of the abscisic acid backbone. This cyclization has a profound impact on the molecule's conformation and, by extension, its biological potency. The cyclopropane ring introduces a rigid constraint, locking the side chain in a specific orientation relative to the cyclohexenone ring. plos.org This pre-organization of the molecule into a conformation that is favorable for receptor binding is thought to be a primary reason for this compound's high potency. plos.org By reducing the entropic penalty of binding, the molecule can interact more readily and strongly with its target receptor.

The stereochemistry of this compound is also a critical factor in its biological activity. The natural, and most active, form of abscisic acid is the (+)-(S)-enantiomer. Similarly, the stereochemical centers in this compound are crucial for its potent effects. The introduction of the cyclopropane ring creates new stereocenters, and their specific configuration is vital for maintaining high agonist activity. Studies on related cyclopropyl-containing compounds have shown that the configuration of the cyclopropane ring is of prime importance for strong enzymatic inhibition or receptor binding. plos.org For instance, in some systems, the R,R configuration on the cyclopropane ring is necessary for potent in vivo activity. plos.org

The enhanced and prolonged activity of this compound is also attributed to its increased metabolic stability. The cyclopropane ring makes the molecule resistant to the primary catabolic pathway of ABA, which involves hydroxylation at the 8' position by ABA 8'-hydroxylase. mdpi.com By blocking this site of metabolic attack, this compound persists longer in plant tissues, leading to a more sustained biological response.

| Compound | Modification from (+)-ABA | Relative Biological Activity | Key Takeaway |

|---|---|---|---|

| (+)-Abscisic Acid | Reference | 100% | Natural, potent agonist. |

| (-)-Abscisic Acid | Enantiomer of natural ABA | Low | Stereochemistry at C-1' is critical for activity. |

| 2-trans-Abscisic Acid | Isomerization at C-2, C-3 double bond | Inactive | cis-double bond in the side chain is essential. mdpi.com |

| Abscisic acid methyl ester | Esterification of carboxylic acid | Reduced | Free carboxylic acid is important for strong interaction. mdpi.com |

| Phaseic Acid | 8'-hydroxylation and cyclization | Low | Metabolism at C-8' reduces activity. |

| 5'α,8'-cycloabscisic acid (this compound) | Cyclopropane ring between C-5' and C-8' | High and Prolonged | Increased potency and metabolic stability. |

Comparative SAR Analysis with Endogenous Abscisic Acid

A direct comparison of the SAR of this compound with that of endogenous abscisic acid reveals both similarities and crucial differences that account for this compound's enhanced properties.

Similarities:

Essential Functional Groups: Both this compound and ABA rely on the same core functional groups for their activity: the C-1 carboxylic acid, the C-4' keto group, and the gem-dimethyl groups on the ring. Modifications to these groups in either molecule generally lead to a loss of potency.

Differences:

Conformational Rigidity: The most significant difference is the conformational rigidity imposed by the cyclopropane ring in this compound. plos.org While ABA is a relatively flexible molecule that must adopt a specific conformation upon binding, this compound is pre-locked into a high-affinity conformation. This reduces the entropic cost of binding and contributes to its higher potency.

Metabolic Stability: As previously mentioned, the cyclopropane ring in this compound sterically hinders the C-8' position, which is the primary site of metabolic inactivation for ABA. mdpi.com This resistance to degradation by ABA 8'-hydroxylase gives this compound a longer biological half-life, resulting in a more sustained effect.

Potency: Due to the combination of conformational pre-organization and metabolic stability, this compound generally exhibits higher potency in various biological assays compared to ABA.

| Property | Abscisic Acid (ABA) | This compound | Reference |

|---|---|---|---|

| Flexibility | Flexible side chain | Conformationally restricted due to cyclopropane ring | plos.org |

| Metabolic Stability | Rapidly metabolized by 8'-hydroxylation | Resistant to 8'-hydroxylation | mdpi.com |

| Potency | Potent | Highly potent | |

| Duration of Action | Transient | Long-lasting | mdpi.com |

Computational Modeling and In Silico Approaches for Predicting this compound Activity

Computational modeling has become an indispensable tool in modern drug discovery, offering insights into ligand-receptor interactions and predicting the activity of novel compounds. nih.gov For this compound and its analogs, these in silico methods provide a powerful means to rationalize SAR data and guide the design of new, even more potent, agonists.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. researchgate.netbiorxiv.org Docking studies of this compound within the binding pocket of PYL receptors can reveal the specific interactions that contribute to its high affinity. These models can visualize how the carboxylic acid forms a salt bridge with lysine, how the ketone group is positioned, and how the rest of the molecule makes favorable van der Waals contacts with hydrophobic residues. By comparing the docked pose of this compound to that of ABA, researchers can gain a deeper understanding of the structural basis for its enhanced potency. For example, docking studies can confirm that the rigid conformation of this compound is indeed a better fit for the receptor than the more flexible ABA molecule.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, allowing researchers to assess the stability of the interaction and the conformational changes that occur upon binding. nih.govnih.gov An MD simulation of the this compound-PYL receptor complex can reveal the stability of the key hydrogen bonds and salt bridges, as well as the flexibility of different parts of the molecule and the receptor. This can help to explain why certain modifications to the this compound structure might lead to a loss of activity by destabilizing the complex.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structures of a series of compounds with their biological activities. wikipedia.org For this compound analogs, a 3D-QSAR approach, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), could be particularly insightful. These methods generate 3D contour maps that show where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity. By analyzing these maps, chemists can predict the activity of new, unsynthesized analogs and prioritize which ones to synthesize and test, thereby accelerating the discovery of new lead compounds.

| Computational Method | Application to this compound | Potential Insights |

|---|---|---|

| Molecular Docking | Predicting the binding mode of this compound analogs in PYL receptors. | Identification of key interacting residues; rationalization of SAR data. |

| Molecular Dynamics (MD) Simulations | Assessing the stability and dynamics of the this compound-PYL complex. | Understanding the stability of key interactions and the role of conformational changes. |

| 3D-QSAR (e.g., CoMFA, CoMSIA) | Developing predictive models for the activity of this compound analogs. | Guiding the design of new analogs with improved potency by identifying favorable and unfavorable structural modifications. |

Cellular and Molecular Mechanisms of Cycloaba Action

Regulation of Clade A Type 2C Protein Phosphatases (PP2C-As) by CycloABA

Clade A PP2Cs, which include proteins like ABI1, ABI2, and HAB1, act as principal negative regulators in the ABA signaling network. frontiersin.orgmdpi.comnih.gov In the absence of ABA or an agonist like this compound, these phosphatases are active and physically bind to SnRK2 kinases, keeping them in an inactive, dephosphorylated state, thereby suppressing the ABA response. nih.govplos.org

The action of this compound begins with its binding to the PYR/PYL/RCAR family of soluble ABA receptors. nih.govmdpi.com This binding event induces a conformational change in the receptor protein, enabling it to interact with and inhibit the catalytic activity of PP2C-As. nih.govpurdue.edu This "gate-latch-lock" mechanism effectively sequesters the PP2Cs, preventing them from dephosphorylating their downstream targets. nih.gov The differential sensitivity of various PP2C-As to inhibition by specific PYR/PYL receptors allows for a nuanced and specialized regulation of the signaling pathway. nih.gov By mimicking ABA, this compound effectively removes the negative regulation imposed by PP2C-As, initiating the downstream signaling cascade. nih.govmdpi.com

| Component | Role in ABA Signaling (in absence of ABA/CycloABA) | Interaction with this compound-Receptor Complex |

| Clade A PP2Cs (e.g., ABI1, ABI2, HAB1) | Negative regulators; Active phosphatases that dephosphorylate and inactivate SnRK2 kinases. mdpi.comnih.gov | Inhibited and sequestered by the this compound-bound PYR/PYL/RCAR receptor complex. nih.govpurdue.edu |

| PYR/PYL/RCAR Receptors | Inactive state; Do not interact with PP2Cs. mdpi.com | Bind this compound, undergo conformational change, and gain affinity for PP2Cs. nih.govpurdue.edu |

Activation of Sucrose Non-Fermenting 1 (SNF1)-Related Protein Kinase 2 (SnRK2) Kinases

SnRK2 kinases are central, positive regulators of the ABA signaling pathway. nih.gov There are multiple subclasses of SnRK2s, with subclass III members (like OST1/SnRK2.6) being strongly activated by ABA and playing a key role in responses like stomatal closure. mdpi.commdpi.com

The activation of SnRK2s is a direct consequence of the inhibition of PP2C-As by the this compound-receptor complex. mdpi.commdpi.com Once the PP2Cs are sequestered, they can no longer dephosphorylate the activation loop of the SnRK2 kinases. nih.gov This liberation allows the SnRK2s to be phosphorylated, either through autophosphorylation or by other upstream kinases, leading to their full activation. mdpi.com These now-active SnRK2s function as serine/threonine kinases that phosphorylate a variety of downstream target proteins, including transcription factors and ion channels, to execute the physiological responses attributed to ABA. frontiersin.orgresearchgate.net

This compound-Mediated Modulation of Gene Expression and Transcriptional Networks

A primary outcome of SnRK2 activation by the this compound-initiated pathway is the large-scale modulation of gene expression. mdpi.com This is achieved through the phosphorylation of specific transcription factors. frontiersin.org Key targets of SnRK2 kinases are the ABA-responsive elements (ABRE)-binding factors (ABFs), which are basic leucine (B10760876) zipper (bZIP) transcription factors. nih.govfrontiersin.org

Phosphorylation by SnRK2s activates these ABF transcription factors. mdpi.com The activated ABFs can then bind to specific cis-acting DNA sequences, known as ABREs, found in the promoter regions of numerous ABA-responsive genes. nih.gov This binding event initiates or enhances the transcription of a vast network of genes involved in stress tolerance, seed dormancy, and other developmental processes. mdpi.comnih.govfrontiersin.org Thus, this compound's influence extends to the entire gene regulatory network (GRN) that is normally controlled by ABA, coordinating a comprehensive response at the transcriptional level. wikipedia.org The stability of this response is further modulated by feedback loops, where ABA signaling can induce the expression of genes that regulate PP2C transcription. mdpi.com

Influence on Protein Post-Translational Modifications within Signaling Pathways

The this compound signaling cascade is fundamentally driven by a series of protein post-translational modifications (PTMs), which are crucial for regulating protein function, localization, and stability. thermofisher.comabcam.com The most prominent PTM in this pathway is reversible phosphorylation. nih.gov

Phosphorylation/Dephosphorylation: The core mechanism involves a phosphorylation cascade. This compound binding leads to the inhibition of PP2C phosphatase activity, which is a modulation of a PTM event. nih.govnih.gov This allows for the subsequent phosphorylation and activation of SnRK2 kinases. nih.govmdpi.com These activated kinases, in turn, phosphorylate downstream substrates, including transcription factors and ion channels, thereby propagating the signal. mdpi.comfrontiersin.org

Ubiquitination: The stability and turnover of key signaling proteins are also controlled by PTMs. For instance, the degradation of certain SnRK2 kinases, such as SnRK2.3, is mediated by the 26S proteasome system. plos.org This process is dependent on ubiquitination, where proteins are tagged by an F-box protein for degradation, providing a mechanism to attenuate the signal. plos.org

Glycosylation: this compound itself is subject to PTMs that affect its longevity. While highly resistant to the 8'-hydroxylation that rapidly inactivates ABA, this compound can be partially metabolized through conjugation with glucose. nih.govresearchgate.net This process, catalyzed by ABA glucosyltransferase, forms a glucose conjugate of this compound. nih.gov Glycosylation is a common mechanism for inactivating hormones and storing them in an inactive but convertible form. frontiersin.org

| PTM Type | Protein/Molecule Modified | Role in this compound Signaling Pathway |

| Phosphorylation | SnRK2 Kinases, ABF Transcription Factors, Ion Channels | Primary mechanism of signal transduction; activates downstream components. mdpi.commdpi.comfrontiersin.org |

| Dephosphorylation | SnRK2 Kinases | Inactivates signaling in the absence of this compound; this process is inhibited by this compound. nih.govmdpi.com |

| Ubiquitination | SnRK2.3 | Targets the kinase for degradation by the 26S proteasome, acting as a signal attenuation mechanism. plos.org |

| Glycosylation | This compound | Partial inactivation of this compound via conjugation to glucose, affecting its metabolic fate and persistence. nih.govresearchgate.net |

Biological Roles and Physiological Impact of Cycloaba in Model Plant Systems

Modulation of Stomatal Aperture and Transpiration Regulation

Abscisic acid is a primary regulator of stomatal function, inducing the closure of stomatal pores to limit water loss through transpiration, especially during periods of drought. frontiersin.orgnih.govhcpgcollege.edu.in Stomata are microscopic pores on the leaf epidermis, each surrounded by a pair of guard cells; the turgor of these cells dictates the pore's aperture. frontiersin.org ABA initiates a signaling cascade within the guard cells that leads to the efflux of ions, a reduction in turgor pressure, and subsequent stomatal closure. nih.gov

CycloABA, as a potent ABA mimic, effectively modulates stomatal aperture. Its application triggers the same signaling pathways that lead to stomatal closure. researchgate.net The key advantage of this compound in research is its longevity. While natural ABA is rapidly metabolized by plants, this compound's resistance to degradation results in a more sustained signal, leading to a long-lasting reduction in stomatal aperture and transpiration. nih.gov This characteristic allows for more controlled experimental conditions when studying the downstream effects of prolonged stomatal closure. Research in various plant species has demonstrated that ABA and its analogues can significantly influence stomatal movement and, by extension, the rate of transpiration. nih.govusp.bremeraldharvest.co The regulation of water channels and ion fluxes in guard cells are critical components of this response. nih.govusp.br

Table 1: Comparative Effects of ABA and this compound on Stomatal Regulation

| Characteristic | Abscisic Acid (ABA) | This compound | Reference |

|---|---|---|---|

| Potency | Standard physiological potency. | Described as a highly potent analogue. | nih.govresearchgate.net |

| Effect on Stomata | Induces stomatal closure. | Induces stomatal closure. | researchgate.netfrontiersin.org |

| Duration of Action | Transient; rapidly metabolized by enzymes like ABA 8'-hydroxylase. | Long-lasting; resistant to metabolic breakdown by ABA 8'-hydroxylase. | nih.govresearchgate.net |

| Primary Regulatory Role | Reduces transpirational water loss in response to drought stress. | Mimics and prolongs the natural ABA signal for reduced transpiration. | frontiersin.orgnih.gov |

Effects on Seed Dormancy Induction and Germination Inhibition

Seed dormancy is a crucial survival mechanism that prevents germination under unfavorable environmental conditions. nih.gov Abscisic acid plays a central role in the induction and maintenance of this dormant state, effectively inhibiting the transition from embryonic growth to germination. nih.gov The balance between ABA and growth-promoting hormones like gibberellins (B7789140) (GAs) tightly controls whether a seed remains dormant or begins to germinate. core.ac.uk

Research has shown that this compound is a powerful inhibitor of seed germination, often exhibiting greater activity than ABA itself. researchgate.net For instance, studies have demonstrated this compound's potent ability to inhibit the germination of lettuce seeds. researchgate.net Its enhanced stability ensures that the inhibitory signal is maintained over time, making it a valuable compound for studying the long-term maintenance of dormancy. nih.gov In assays on Arabidopsis seed germination, other metabolism-resistant ABA analogues have also shown significantly better performance than natural ABA, reinforcing the principle that metabolic stability enhances inhibitory function. researchgate.net This sustained action allows researchers to dissect the complex genetic and molecular pathways that govern dormancy, which involve the expression of specific "dormancy genes" and the suppression of germination-promoting processes. core.ac.uk

Table 2: Research Findings on Germination Inhibition by ABA Analogues

| Compound | Model System/Assay | Observed Effect | Reference |

|---|---|---|---|

| This compound | General | Reported as a highly potent and long-lasting ABA analogue for germination inhibition. | researchgate.net |

| (+)-9'-Methoxy-ABA | Lettuce seed germination | Seven times more strongly inhibitory than (+)-ABA. | researchgate.net |

| Tetralone ABA Analogue (15a) | Arabidopsis seed germination | Performed significantly better than ABA in inhibition assays. | researchgate.net |

Research on this compound’s Role in Plant Adaptation to Abiotic Stress Responses (e.g., Drought, Salinity)

Plants respond to abiotic stresses such as drought and high salinity by synthesizing ABA, which acts as a key signaling molecule to trigger adaptive physiological responses. frontiersin.orgfrontiersin.org These responses include stomatal closure to conserve water, as well as broad changes in gene expression that help the plant tolerate cellular dehydration and ionic stress. frontiersin.orgmdpi.com The accumulation of ABA under stress is a critical component of a plant's survival strategy. frontiersin.org

The utility of this compound in this area of research is linked to its metabolic persistence. nih.gov Because this compound is resistant to degradation by ABA 8'-hydroxylase, it can induce a more sustained abiotic stress response than a similar application of natural ABA. nih.govresearchgate.net This makes it an invaluable tool for investigating the long-term adaptations to stress. For example, by maintaining a high level of ABA signaling, this compound can help researchers study the prolonged expression of stress-responsive genes, such as those encoding for Late Embryogenesis Abundant (LEA) proteins, which are thought to protect cellular structures during dehydration. mdpi.com Studies on radish seedlings have confirmed that this compound has greater metabolic tolerance than ABA, suggesting its potential for conferring enhanced and prolonged stress resistance. nih.gov The sustained signal from this compound allows for a clearer examination of the intricate network of responses that plants use to cope with adverse environmental conditions like drought and salinity. nih.gov

Influence on Plant Development and Growth Processes in Controlled Environments

Controlled environment agriculture (CEA) and laboratory growth chambers provide standardized conditions to study the effects of specific compounds on plant growth and development, eliminating variability from external weather. saiwa.aiconviron.comlibretexts.org In such settings, ABA is generally known to be a growth inhibitor, a role that is particularly evident under stress conditions. doraagri.com

Table 3: Observed Effects of this compound and Other ABA Analogues on Plant Growth

| Compound | Model System | Observed Growth Effect | Reference |

|---|---|---|---|

| This compound | Radish seedlings | Showed higher metabolic tolerance, implying a long-lasting influence on growth processes. | nih.gov |

| (+)-8'-Methoxy-ABA | Rice seedlings | Inhibited seedling elongation four times more strongly than (+)-ABA. | researchgate.net |

| Tetralone ABA Analogue (15a) | Maize cell culture | Inhibited cell growth more effectively than ABA. | researchgate.net |

Advanced Methodologies and Research Techniques in Cycloaba Studies

Chemical Genetics and Phenotypic Screening for Functional Analogs

Chemical genetics is a powerful approach that uses small molecules to perturb protein function and dissect biological processes. researchgate.net In the context of CycloABA research, chemical genetics, often coupled with phenotypic screening, is employed to identify functional analogs with similar or improved properties, or to uncover the molecular targets and pathways modulated by this compound. Phenotypic screening involves testing libraries of chemical compounds for their ability to induce a desired biological outcome or phenotype in a cellular or organismal system. mdpi.comenamine.netnih.gov

By screening libraries of this compound derivatives or related compounds, researchers can identify molecules that mimic or antagonize this compound's effects. This helps in understanding the structural requirements for activity and can lead to the discovery of new compounds with specific actions. For example, studies on ABA analogs have utilized bioassays to evaluate their efficacy in various plant processes like seed germination and gene expression, providing insights into structure-activity relationships. researchgate.net The identification of this compound itself as a highly potent and long-lasting ABA analog emerged from such efforts to develop improved compounds. researchgate.net

Biophysical Techniques for Ligand-Receptor Interaction Characterization (e.g., SPR, ITC)

Understanding how this compound interacts with its molecular targets, such as ABA receptors, is critical for deciphering its mechanism of action. Biophysical techniques provide quantitative data on the binding affinity, kinetics, and thermodynamics of these interactions.

Surface Plasmon Resonance (SPR): SPR is a label-free technique used to measure the binding of a molecule in solution (analyte) to a molecule immobilized on a sensor surface (ligand). researchgate.net In this compound studies, SPR can be used to immobilize potential receptor proteins and then measure the binding of this compound or its analogs as they flow over the surface. This provides real-time data on the association and dissociation rates (kon and koff), from which the equilibrium dissociation constant (KD), a measure of binding affinity, can be calculated. researchgate.netbiorxiv.org SPR is particularly useful for characterizing the kinetics of macromolecular interactions. nih.gov

Isothermal Titration Calorimetry (ITC): ITC is a technique that directly measures the heat released or absorbed during a molecular binding event in solution. nih.govnicoyalife.com As this compound binds to its target protein, heat is either generated or consumed, and the ITC instrument precisely measures this heat flow. nih.govtainstruments.com This allows for the determination of various thermodynamic parameters in a single experiment, including the binding affinity (KD), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of the interaction. nicoyalife.comtainstruments.com ITC is advantageous as it is performed in solution, mimicking physiological conditions, and does not require immobilization or labeling of the molecules. nih.govtainstruments.com

These techniques, often used in a complementary manner, provide detailed quantitative information about the binding characteristics of this compound with its interacting partners, contributing significantly to the understanding of its molecular mechanism.

Mass Spectrometry-Based Metabolomics for this compound and Metabolite Profiling

Mass spectrometry (MS)-based metabolomics is essential for identifying and quantifying this compound and its metabolites in biological samples. Metabolomics aims to comprehensively study the small molecules (metabolites) within a biological system. mdpi.comnih.gov Coupled with separation techniques like liquid chromatography (LC) or gas chromatography (GC), MS provides high sensitivity and selectivity for detecting and characterizing a wide range of metabolites. silantes.comthermofisher.com

LC-MS and GC-MS are commonly used to extract, separate, and identify this compound and its metabolic products from plant tissues or other biological matrices. silantes.com High-resolution MS instruments, such as Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) or quadrupole time-of-flight (Q-TOF-MS), offer high mass accuracy and resolving power, enabling the confident identification of metabolites, including closely related isomers. mdpi.comnih.gov Tandem MS (MS/MS) provides structural information by fragmenting ions and analyzing the resulting fragments, which is crucial for confirming the identity of known metabolites and elucidating the structures of novel ones. silantes.comthermofisher.com

Metabolomic profiling can reveal how this compound is metabolized in different organisms or under various conditions. For instance, studies have shown that this compound exhibits metabolic tolerance in radish seedlings compared to ABA, with glucose conjugation being a major metabolic pathway for this compound, unlike ABA where hydroxylation is predominant. researchgate.net This resistance to typical ABA catabolic pathways contributes to this compound's long-lasting activity. nih.govresearchgate.net

Molecular Biology and Genetic Engineering Approaches for Pathway Elucidation

Molecular biology and genetic engineering techniques are invaluable for dissecting the signaling pathways influenced by this compound and identifying the genes and proteins involved. These approaches allow researchers to manipulate gene expression, create mutant organisms, and study the functional consequences of these alterations on responses to this compound.

Techniques such as gene cloning, expression, and silencing (e.g., using RNA interference or CRISPR-Cas9) can be used to investigate the roles of specific genes suspected to be involved in this compound perception, signaling, or metabolism. nih.gov Overexpression of genes encoding potential this compound receptors or downstream signaling components can help confirm their involvement and study their interactions. Conversely, silencing or mutating these genes can reveal their necessity for this compound responses.

Genetic engineering can also be used to create reporter lines where the expression of a gene known to be regulated by ABA (and potentially this compound) is linked to an easily measurable output, such as fluorescence or luminescence. criver.com These reporter lines serve as valuable tools for high-throughput screening and quantitative assessment of this compound activity. Studies on ABA signaling have utilized genetic approaches to identify and characterize ABA receptors and downstream signaling components like PP2C phosphatases. researchgate.net Similar approaches can be applied to understand the specific pathways modulated by this compound.

Quantitative In Vitro Bioassays for Signaling Pathway Activity Measurement

Quantitative in vitro bioassays are essential for measuring the biological activity of this compound and its effects on specific signaling pathways in a controlled environment. These assays provide a quantitative measure of the compound's potency and efficacy.

Cell-based bioassays are widely used to assess the impact of this compound on cellular processes or the activity of specific signaling components. criver.com These can include assays measuring changes in gene expression (e.g., using quantitative PCR or reporter assays), protein phosphorylation status (e.g., using Western blotting or ELISA), or the activity of specific enzymes in a pathway. criver.com For example, enzyme assays can be used to measure the activity of enzymes involved in this compound metabolism, such as glucosyltransferases. researchgate.net

Quantitative bioassays can also involve measuring physiological responses in isolated tissues or cells that are known to be sensitive to ABA and potentially this compound. Examples include assays measuring stomatal closure in plant epidermal peels or the inhibition of α-amylase induction in barley aleurone protoplasts, classic bioassays used for studying ABA activity. researchgate.net By using a range of concentrations of this compound, dose-response curves can be generated to determine its EC50 (half maximal effective concentration) or IC50 (half maximal inhibitory concentration), providing a quantitative measure of its biological potency.

Future Research Directions and Unexplored Avenues for Cycloaba

Identification of Novel Binding Partners Beyond Canonical ABA Receptors

The canonical ABA signaling pathway is initiated by the binding of ABA to the PYR/PYL/RCAR family of soluble receptors, which then inhibit Type 2C protein phosphatases (PP2Cs). csic.esnih.govnih.gov However, evidence suggests the existence of non-canonical ABA perception mechanisms. A significant future direction for CycloABA research is to identify novel binding proteins that may mediate alternative signaling pathways.

Chemical proteomics stands out as a powerful strategy for this purpose. This approach has successfully identified putative non-canonical ABA-binding proteins, such as Ribulose-1,5-bisphosphate carboxylase/oxygenase (Rubisco), by using ABA mimetic probes. researchgate.net Similar methodologies should be applied using this compound. Developing a "probe" version of this compound, for instance by incorporating a photo-reactive group and an affinity tag, would enable the covalent cross-linking of this compound to its interacting proteins in plant cell extracts. Subsequent purification and identification via mass spectrometry could reveal a suite of previously unknown binding partners.

Furthermore, some ethylene (B1197577) receptors, like ETR1 and ETR2, have been shown to indirectly affect ABA sensitivity through a non-canonical pathway, highlighting the potential for interactions beyond direct ligand binding. plantae.org Investigating whether this compound's effects are altered in mutants of known non-canonical ABA signaling components could provide genetic evidence for its interaction with novel pathways. The identification of unique this compound-binding proteins would be a breakthrough, suggesting that specific branches of the ABA response could be selectively targeted, a prospect with significant implications for fine-tuning plant stress tolerance.

Investigation of Cross-Talk with Other Phytohormone Signaling Pathways

Phytohormone signaling does not occur in isolation but rather as a complex, interconnected network. ABA is known to engage in extensive cross-talk with other hormones, including auxins, gibberellins (B7789140) (GAs), cytokinins, and ethylene, to orchestrate plant growth and environmental responses. researchgate.netmdpi.com A critical and largely unexplored area is how this compound, as a specific ABA analog, modulates these hormonal interactions.

Future studies should systematically investigate the effect of this compound on the signaling and biosynthesis pathways of other key phytohormones. For example, the interaction between ABA and auxin is crucial for root development, often involving shared transcription factors like ABI3 and ARF2. mdpi.comfrontiersin.org It is unknown if this compound triggers the same transcriptional changes in these key nodes as ABA. Similarly, the antagonistic relationship between ABA and GAs, often mediated by DELLA proteins in processes like seed germination, needs to be examined in the context of this compound. nih.govmdpi.commdpi.com Does this compound application lead to the accumulation of DELLA proteins to the same extent as ABA?

Table 1: Known ABA Cross-Talk Interactions as a Framework for Future this compound Research

| Interacting Hormone | Key Processes Modulated | Mediating Components/Mechanisms | Potential Questions for this compound Research |

| Auxin | Root development, lateral root formation, seed germination. csic.esnih.govfrontiersin.org | Shared transcription factors (e.g., ARF2, ABI3), regulation of PIN-FORMED (PIN) auxin transporters, modulation of auxin biosynthesis. mdpi.comfrontiersin.org | Does this compound affect auxin distribution by altering PIN protein expression or localization? |

| Gibberellins (GAs) | Seed germination, stem elongation, flowering, fruit maturation (often antagonistic). nih.govjipb.net | Regulation of GA metabolism genes (GA20ox, GA3ox), stabilization of DELLA repressor proteins. mdpi.commdpi.comresearchgate.net | Does this compound antagonize GA signaling through DELLA protein stabilization? |

| Ethylene | Fruit ripening, stress responses, germination. maxapress.com | Interplay with NAC and ERF transcription factors, modulation of ethylene biosynthesis genes (ACS, ACO). maxapress.com | Does this compound treatment induce ethylene biosynthesis or signaling pathways? |

| Cytokinins (CK) | Root and shoot apical meristem maintenance, cell division. researchgate.net | Regulation of ARR (ARABIDOPSIS RESPONSE REGULATOR) gene expression, modulation of auxin transport. csic.esresearchgate.net | How does this compound impact the balance of CK and auxin in meristematic regions? |

Development of Highly Selective Probes for Dissecting Specific Branches of ABA Signaling

The existence of a large family of ABA receptors (14 in Arabidopsis) with partially redundant yet distinct functions suggests that different receptors may control specific downstream responses. A major challenge in ABA research is to dissect these specific branches. This compound, with its fixed conformation, provides a superior chemical scaffold compared to the more flexible ABA molecule for developing highly selective agonists or antagonists.

Future research should focus on synthetic modifications of the this compound structure to create a library of derivatives. These derivatives could then be screened for their ability to selectively activate or inhibit specific ABA receptors or receptor-PP2C complexes. The goal is to develop molecular probes that can trigger a narrow, predictable subset of the total ABA response. For instance, a probe that activates receptors primarily involved in stomatal closure but not those that inhibit seed germination would be invaluable.

The development of photoaffinity probes based on the this compound scaffold is another promising avenue. researchgate.net These tools would allow researchers to map the direct interaction sites of this compound on its target proteins in vivo and in vitro. By understanding precisely how this compound engages its binding pocket, more refined and highly selective molecules can be designed. Such probes would be instrumental in assigning specific physiological functions to individual ABA receptors and untangling the complexity of ABA signaling.

Application of Multi-Omics Approaches to Comprehensive this compound Response Profiling

To obtain a holistic understanding of this compound's impact on plant physiology, it is essential to move beyond single-gene or single-pathway analyses. The application of multi-omics technologies—genomics, transcriptomics, proteomics, and metabolomics—is a crucial future direction. metwarebio.compremierscience.commdpi.com This integrated approach can generate a comprehensive profile of the molecular changes induced by this compound and reveal novel pathways and regulatory networks.

A systems-level analysis would involve treating plants with this compound and performing parallel analyses on different molecular layers. Transcriptomics (via RNA-seq) would identify all genes whose expression is up- or down-regulated, providing a global view of the transcriptional response. nih.govfrontiersin.orgplos.org Proteomics would quantify changes in protein abundance and identify post-translational modifications, such as phosphorylation, which are key to signal transduction. frontiersin.orgnih.gov Metabolomics would measure fluctuations in the levels of primary and secondary metabolites, offering a snapshot of the plant's metabolic state. frontiersin.org

Integrating these disparate datasets can reveal causal links between gene expression, protein activity, and metabolic output. metwarebio.com For example, this approach could identify a transcription factor upregulated by this compound (transcriptomics), the downstream proteins it activates (proteomics), and the resulting accumulation of a protective metabolite (metabolomics). Such a multi-omics pipeline would provide an unbiased, system-wide view of the this compound response, highlighting the most significant pathways it modulates and providing a rich dataset for generating new hypotheses.

Table 2: Proposed Multi-Omics Strategy for Profiling this compound Response

| Omics Technology | Objective | Key Information to be Gained |

| Transcriptomics (RNA-seq) | To identify all genes differentially expressed in response to this compound. | Identification of this compound-responsive transcription factors, signaling components, and metabolic pathway genes. |

| Proteomics (e.g., LC-MS/MS) | To quantify global changes in protein abundance. | Identification of key enzymes, regulatory proteins, and structural proteins affected by this compound treatment. |

| Phosphoproteomics | To identify changes in protein phosphorylation status. | Mapping of active signaling cascades and kinase/phosphatase activities modulated by this compound. |

| Metabolomics (e.g., GC-MS, LC-MS) | To profile changes in the plant metabolome. | Identification of osmoprotectants, antioxidants, and other stress-related metabolites whose production is altered by this compound. |

| Integrated Analysis | To build a comprehensive model of the this compound response. | Elucidation of regulatory networks connecting gene expression to protein function and metabolic shifts. metwarebio.commdpi.com |

Potential for Translational Research in Crop Improvement through Molecular Mechanisms

Ultimately, the knowledge gained from fundamental research on this compound should be leveraged for practical applications in agriculture. The potential for translational research is immense, focusing on enhancing crop resilience to environmental stresses like drought. nih.govtum.de

A deep understanding of this compound's molecular mechanisms is the linchpin for its successful application. If multi-omics profiling (as described in 9.4) reveals that this compound can induce stress-protective responses (e.g., stomatal closure) with fewer pleiotropic growth defects than ABA, it could become a prototype for a new generation of agrochemicals or "plant protectants."

Furthermore, the identification of specific this compound receptors and signaling components (as per 9.1 and 9.3) provides precise targets for crop improvement through modern genetic techniques. nih.gov For example, using genome-editing technologies like CRISPR-Cas9, it may be possible to modify a specific ABA receptor in a crop plant to make it more sensitive to this compound or a similar, applied compound. nih.govmdpi.com This would create a system where a stress-tolerance pathway could be chemically induced with high specificity and control, without altering the plant's normal growth in the absence of the chemical trigger. This "receptor-ligand" strategy, informed by fundamental studies on this compound, represents a sophisticated approach to developing climate-resilient crops and ensuring future food security. mdpi.comresearchgate.netmdpi.com

Q & A

Basic: What are the standard methodologies for identifying and quantifying CycloABA in plant tissues?

Answer:

this compound identification typically employs high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) for high specificity and sensitivity . Key steps include:

- Sample preparation : Homogenization in acidic methanol to stabilize this compound, followed by centrifugation and filtration to remove particulates.

- Chromatographic separation : Use of reverse-phase C18 columns with gradient elution to resolve this compound from similar metabolites.

- Quantification : Calibration with deuterated this compound as an internal standard to account for matrix effects .

Validation requires testing recovery rates (ideally >80%) and limit of detection (LOD < 1 ng/g fresh weight) .

Basic: How should researchers design experiments to assess this compound’s role in abiotic stress responses?

Answer:

A robust experimental design includes:

- Controlled variables : Light, temperature, and soil conditions must be standardized to isolate this compound’s effects .

- Treatment groups : Wild-type vs. This compound-deficient mutants, with exogenous this compound application at varying concentrations (e.g., 1–100 μM).

- Time-series sampling : Collect tissues at 0, 6, 12, and 24 hours post-treatment to capture dynamic responses .

- Negative controls : Use solvent-only treatments (e.g., mock application with ethanol) to rule out solvent effects .

Advanced: How can contradictory findings about this compound’s role in stomatal regulation across species be resolved?

Answer:

Contradictions may arise from species-specific signaling pathways or experimental variability. To address this:

- Comparative meta-analysis : Aggregate data from >10 species using standardized protocols (e.g., stomatal aperture measurements under identical light conditions) .

- Knockout/overexpression models : Compare Arabidopsis thaliana (model organism) with crops like tomato or rice to identify conserved vs. divergent mechanisms .

- Multivariate regression : Analyze covariates such as endogenous ABA levels, receptor expression, and environmental factors (e.g., humidity) to contextualize discrepancies .

Advanced: What strategies optimize this compound isolation from complex biological matrices?

Answer:

Advanced isolation techniques involve:

- Solid-phase extraction (SPE) : Use mixed-mode sorbents (e.g., Oasis MCX) to retain this compound while removing sugars and lipids .

- Immunoaffinity purification : Employ monoclonal antibodies specific to this compound’s carboxyl group for higher purity .

- Purity validation : Nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity and assess contamination (<5% impurities) .

Basic: What are the critical variables to control in this compound bioactivity assays?

Answer:

Key variables include:

- pH : Maintain assay buffers at pH 6.0–7.0 to mimic physiological conditions .

- Enzyme inhibitors : Add cycloheximide to block protein synthesis during long-term experiments, ensuring observed effects are this compound-specific .

- Replication : Minimum of three biological replicates with ≥10 plants per group to ensure statistical power (α = 0.05) .

Advanced: How can researchers address gaps in understanding this compound’s interaction with other phytohormones?

Answer:

- Hormone profiling : Simultaneously quantify ABA, jasmonic acid, and salicylic acid using LC-MS/MS to identify crosstalk .

- Transcriptomic analysis : RNA-seq of this compound-treated vs. untreated tissues to map co-regulated genes (e.g., MYB transcription factors) .

- Dose-response curves : Test synergistic/antagonistic effects by co-applying this compound with hormones at varying ratios (e.g., 1:1 to 1:10) .

Basic: What ethical considerations apply to this compound research involving genetically modified organisms (GMOs)?

Answer:

- Containment protocols : Use growth chambers with HEPA filters to prevent pollen dispersal in GMO studies .

- Data transparency : Publish negative results (e.g., no stress tolerance improvement) to avoid publication bias .

- Regulatory compliance : Adhere to institutional biosafety committee (IBC) guidelines for CRISPR-edited plants .

Advanced: How should longitudinal studies on this compound’s effects on crop yield be structured?

Answer:

- Multi-season trials : Conduct trials over ≥3 growing seasons to account for climatic variability .

- Yield components : Measure panicle number, grain weight, and harvest index separately to pinpoint this compound’s impact .

- Economic analysis : Compare yield gains against this compound synthesis costs to evaluate scalability (avoiding commercial bias per guidelines) .

Advanced: What statistical models are optimal for analyzing this compound’s dose-dependent effects?

Answer:

- Non-linear regression : Fit data to a sigmoidal curve (e.g., four-parameter logistic model) to estimate EC50 values .

- ANOVA with post-hoc tests : Use Tukey’s HSD for multiple comparisons between dosage groups .

- Machine learning : Apply random forest algorithms to identify non-linear interactions between this compound and environmental variables .

Basic: How can researchers ensure reproducibility in this compound experiments?

Answer:

- Protocol standardization : Publish step-by-step methods in supplementary materials, including equipment specifications (e.g., centrifuge RPM) .

- Data sharing : Deposit raw mass spectrometry files in public repositories (e.g MetaboLights) .

- Reagent validation : Use certified reference materials (CRMs) from accredited suppliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.